1,4-Benzenedithiol

Vue d'ensemble

Description

1,4-Benzenedithiol (BDT) is a class of aromatic dithiol that can be used to form a self-assembled monolayer (SAM) on a variety of surfaces . It is used in single molecule junctions in electronic devices, to treat silver nanoparticles, and in the preparation of gold electrodes . It finds applications in nanomaterial synthesis and in self-assembled monolayers .

Synthesis Analysis

1,4-Benzenedithiol can be synthesized from the reaction of Pb (II) ions with 4-hydroxybenzenethiol (HBT) and 1,4-benzenedithiol (BDT). The resulting coordination polymers (CPs) display similar layer structures of alternately stacked two-dimensional PbS networks and benzene units .

Molecular Structure Analysis

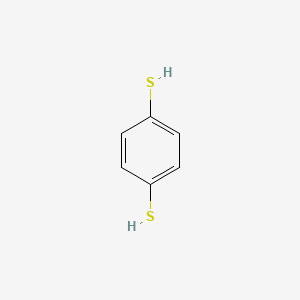

The molecular formula of 1,4-Benzenedithiol is C6H6S2 . It is an aromatic dithiol that can form a self-assembled monolayer (SAM) on a variety of surfaces . The transmission spectra of benzenedithiol-based networks show an increase in the number/width of peaks near the Fermi energy as structures are extended due to increased orbital overlapping (spatially/energetically) with each other, leading to the formation of transmission pathways and electronic energy band-like properties .

Chemical Reactions Analysis

1,4-Benzenedithiol is used in the synthesis of coordination polymers, which exhibit high photocatalytic activities for the oxidation reactions of amines to imines under mild conditions .

Physical And Chemical Properties Analysis

1,4-Benzenedithiol has a density of 1.2±0.1 g/cm3, a boiling point of 243.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.1±3.0 kJ/mol, and it has a flash point of 111.8±16.5 °C .

Applications De Recherche Scientifique

Electronic Device Applications

1,4-Benzenedithiol: is utilized in the creation of single molecule junctions in electronic devices. This compound forms a crucial part of the molecular-scale electronic components, which are fundamental for developing next-generation electronic devices that are smaller, faster, and more energy-efficient .

Nanoparticle Treatment

This compound is employed to treat silver nanoparticles , which are integral in various fields such as biomedicine , catalysis , and sensing . The treatment with 1,4-Benzenedithiol can modify the surface properties of silver nanoparticles, enhancing their stability and functionality .

Electrode Preparation

Gold electrodes: are prepared using 1,4-Benzenedithiol, which helps in creating a conducive environment for electron transfer. This application is significant in the field of electrochemistry and biosensors , where precise and efficient electrode function is crucial .

Nanomaterial Synthesis

The synthesis of nanomaterials often involves 1,4-Benzenedithiol due to its ability to easily bind to metal surfaces, thereby facilitating the creation of complex nanostructures with desired properties for use in nanotechnology and material science .

Self-Assembled Monolayers (SAMs)

1,4-Benzenedithiol finds application in forming self-assembled monolayers . These SAMs are used to modify surfaces to change their chemical, physical, and biological properties, which is essential in the development of biocompatible materials and microfabrication .

3D Printing Material Development

As a cross-linker, 1,4-Benzenedithiol aids in the development of acrylate-based light-sensitive epoxidized soybean oil for 3D printing applications. This innovation is pivotal in the advancement of 3D printing materials that are more responsive to light and have improved mechanical properties .

Noise Reduction in Nanoconstrictions

Functionalizing the surface of gold-based nanoconstrictions with 1,4-Benzenedithiol can significantly reduce flicker noise. This is particularly beneficial in precision electronic measurements and quantum computing , where noise reduction is critical for the accuracy and reliability of the systems .

Research Use Only (RUO)

In the context of RUO , 1,4-Benzenedithiol is used for experimental purposes to explore new applications and understand the compound’s behavior under different conditions. This broad category encompasses various research activities in chemistry and materials science .

Mécanisme D'action

Target of Action

1,4-Benzenedithiol (BDT) is an organic sulfur compound . It primarily targets gold (Au) electrodes and is used in single molecule junctions in electronic devices . The strong Au-S bond formed between the BDT molecule and the Au electrode facilitates high electron transmission through the molecule-electrode interface .

Mode of Action

BDT interacts with its targets (Au electrodes) by forming a bridge between two electrodes . This interaction is facilitated by the strong Au-S bond, which results in high electron transmission through the molecule-electrode interface . The electron transmission characteristics of Au/BDT/Au junctions have been studied extensively, revealing clear conductance steps in both low and high-conductance regimes .

Biochemical Pathways

It’s known that bdt can greatly accelerate the fenton reaction of dyes such as malachite green and rhodamine b . This suggests that BDT may influence redox reactions and related biochemical pathways.

Pharmacokinetics

It’s known that bdt is a white to yellow crystalline solid with a strong sulfur odor . It has low volatility at room temperature and is slightly soluble in water but has higher solubility in

Safety and Hazards

1,4-Benzenedithiol is considered a highly toxic chemical and can have serious health effects if ingested, inhaled, or absorbed through the skin. It is known to irritate the skin, eyes, and respiratory system. Long-term exposure can lead to organ damage and even cancer . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

The high-conductance state of single BDT molecules is stable up to 1.6 V and is prospective for molecular device applications . These nanoscale molecular electronic networks linked via metallic clusters provide an avenue for engineering electronics at the molecular level by using superstructures of different organic molecules and topologies .

Propriétés

IUPAC Name |

benzene-1,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQRHZSKIDFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405615 | |

| Record name | 1,4-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedithiol | |

CAS RN |

624-39-5 | |

| Record name | 1,4-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,4-benzenedithiol interact with gold surfaces?

A1: 1,4-Benzenedithiol chemisorbs onto gold surfaces by forming strong gold-sulfur bonds. This interaction can occur through one or both sulfur atoms, leading to the formation of monothiolate or dithiolate species, respectively. [] The orientation of 1,4-BDT on the gold surface depends on factors like surface coverage and solvent. []

Q2: Can 1,4-benzenedithiol form self-assembled structures on gold surfaces?

A2: Yes, research shows that 1,4-BDT can self-assemble into oligomeric chains on Au(111) surfaces. [] Initially, η1-thiolate species form, but at room temperature, dithiolates dominate, with the benzene ring nearly parallel to the surface. [] STM imaging reveals zigzag structures, attributed to sulfur hybridization, and hexagonal structures formed by gold adatom-linked 1,4-BDT trimers. []

Q3: How does the presence of gold nanoparticles affect the Raman scattering of 1,4-benzenedithiol?

A3: The Raman scattering of 1,4-benzenedithiol is significantly enhanced in the presence of gold nanoparticles. [, , ] This enhancement is attributed to a combination of electromagnetic and chemical effects. [, , ] Electromagnetic enhancement arises from the localized surface plasmon resonance of the gold nanoparticles, while chemical enhancement is linked to charge transfer between the molecule and the metal surface. [, , ]

Q4: How does the interaction between 1,4-benzenedithiol and gold affect its vibrational properties?

A4: Upon chemisorption to gold surfaces, the vibrational energy and intensity of 1,4-BDT's Raman spectra show distinct changes compared to its bulk form. [] The molecule-metal charge transfer weakens intramolecular bonds, resulting in a red shift of the breathing and C=C stretching modes. [] This effect is more pronounced with multiple molecule-metal interfaces. [] Additionally, new b2 signals, absent in bulk spectra, arise due to chemical enhancement via photoinduced charge transfer. []

Q5: Can 1,4-benzenedithiol act as a bridge in single-molecule junctions?

A5: Yes, 1,4-BDT can bridge two gold electrodes to form single-molecule junctions. [, , ] This property has made it a model system for studying electron transport at the single-molecule level. [, , ] The conductance of these junctions is sensitive to the molecule's configuration and its interaction with the electrodes. [, , ]

Q6: How is 1,4-benzenedithiol used in the fabrication of hybrid solar cells?

A6: 1,4-Benzenedithiol can be employed as a ligand in hybrid solar cells incorporating poly(3-hexylthiophene) (P3HT) and lead sulfide (PbS) quantum dots (QDs). [] Replacing longer-chain ligands with 1,4-BDT through post-deposition ligand exchange significantly enhances the solar cell performance. [] This improvement is attributed to a reduced barrier for electron transfer and optimized phase separation between the P3HT and PbS QDs. []

Q7: What is the role of 1,4-benzenedithiol in the synthesis of poly(benzothiazole)s?

A7: 1,4-Benzenedithiol is a key monomer in the synthesis of poly(benzothiazole)s. [, ] It can undergo polycondensation reactions with various dicarboxylic acids in the presence of a condensing agent like phosphorus pentoxide/methanesulfonic acid. [, ] The resulting polymers exhibit high molecular weights and excellent thermal stability, making them attractive for high-performance applications. [, ]

Q8: Can 1,4-benzenedithiol be used to prepare polymers with anthracene units in the main chain?

A8: Yes, 1,4-BDT can polymerize with 9,10-diethynylanthracene to yield conjugated polymers containing anthracene units within the polymer backbone. [, ] The polymerization can be initiated through methods like UV irradiation or using initiators like AIBN or BPO. [, ] The polymer's cis/trans ratio is influenced by the initiation method and reaction conditions. [, ]

Q9: How has computational chemistry been employed to study 1,4-benzenedithiol?

A9: Computational methods like Density Functional Theory (DFT) are instrumental in investigating various aspects of 1,4-BDT. [, , ] These include optimizing its geometry, calculating its Raman scattering spectra, understanding its adsorption on metal surfaces, and simulating its behavior in single-molecule junctions. [, , ]

Q10: How does the structure of 1,4-benzenedithiol influence its conductivity in single-molecule junctions?

A10: The conductivity of 1,4-BDT in single-molecule junctions is strongly dependent on its conformation and interaction with the electrodes. [, , ] Factors like the tilt angle of the benzene ring relative to the electrode surface, the distance between the sulfur atoms and the gold atoms, and the electronic coupling between the molecule and the electrodes all play a role in determining the conductance. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)

![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)

![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)

![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)

![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)

![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)